![molecular formula C8H15NO3 B13215718 2-[3-(Aminomethyl)oxan-3-YL]-2-hydroxyacetaldehyde](/img/structure/B13215718.png)
2-[3-(Aminomethyl)oxan-3-YL]-2-hydroxyacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetaldehyde is an organic compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of an oxane ring substituted with an aminomethyl group and a hydroxyacetaldehyde moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetaldehyde typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method includes the use of oxane-3-carboxaldehyde as a starting material, which undergoes aminomethylation using formaldehyde and ammonium chloride in the presence of a catalyst . The reaction is carried out in an aqueous medium at a temperature range of 60-80°C for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in small quantities for research purposes. Industrial-scale production would likely involve optimization of the synthetic route mentioned above, with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid.
Reduction: 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyethanol.
Substitution: Various substituted oxane derivatives depending on the substituent introduced.
Scientific Research Applications
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetaldehyde is utilized in several scientific research areas, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting or modulating their activity. The hydroxyacetaldehyde moiety can undergo further chemical transformations within biological systems, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyethanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
Uniqueness
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetaldehyde is unique due to the presence of both an aminomethyl group and a hydroxyacetaldehyde moiety, which allows it to participate in a wide range of chemical reactions and interactions
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxan-3-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C8H15NO3/c9-5-8(7(11)4-10)2-1-3-12-6-8/h4,7,11H,1-3,5-6,9H2 |
InChI Key |
ANADVBIZJFWELT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CN)C(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one](/img/structure/B13215641.png)
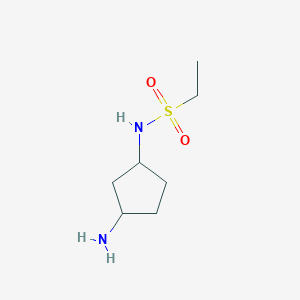

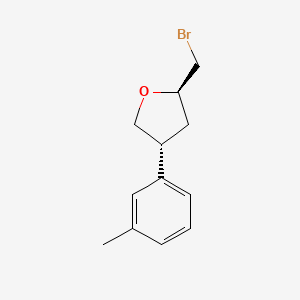

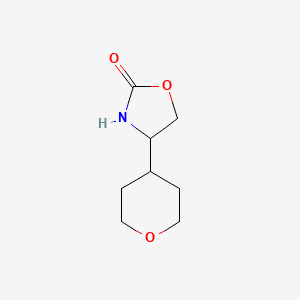
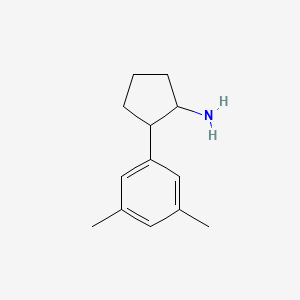
![3-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13215688.png)

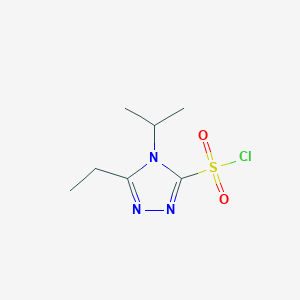
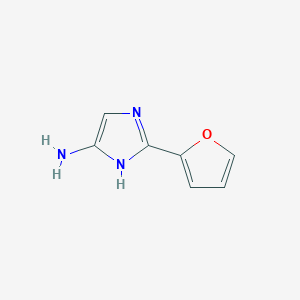
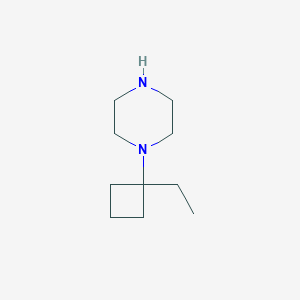
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13215712.png)
![1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13215720.png)
